Cas no 865075-33-8 (3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol)
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol
- 3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol
- 3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propan-1-ol
- 865075-33-8
-
- MDL: MFCD06637733
- Inchi: 1S/C15H24N2O/c18-13-1-2-14-5-10-17(11-6-14)12-7-15-3-8-16-9-4-15/h3-4,8-9,14,18H,1-2,5-7,10-13H2
- InChI Key: REUFEWWGDZWTAY-UHFFFAOYSA-N
- SMILES: OCCCC1CCN(CCC2C=CN=CC=2)CC1
Computed Properties
- Exact Mass: 248.188863393Da
- Monoisotopic Mass: 248.188863393Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 36.4Ų
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024497-250mg |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 250mg |
£118.00 | 2022-03-01 | ||
| Chemenu | CM526759-1g |
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol |
865075-33-8 | 97% | 1g |
$367 | 2022-08-31 | |
| Fluorochem | 024497-1g |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 1g |
£352.00 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y1250788-250mg |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 98% | 250mg |
$285 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1250788-1g |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 98% | 1g |
$675 | 2024-06-05 | |
| 1PlusChem | 1P01EYF5-250mg |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 98% | 250mg |
$157.00 | 2024-04-21 | |
| 1PlusChem | 1P01EYF5-1g |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 98% | 1g |
$433.00 | 2024-04-21 | |
| 1PlusChem | 1P01EYF5-5g |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 98% | 5g |
$1430.00 | 2024-04-21 | |
| 1PlusChem | 1P01EYF5-25g |
3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol |
865075-33-8 | 98% | 25g |
$5664.00 | 2024-04-21 | |
| A2B Chem LLC | AX76609-250mg |
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol |
865075-33-8 | 98% | 250mg |
$125.00 | 2024-04-19 |
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol
Introduction to 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol (CAS No. 865075-33-8)
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol, identified by its CAS number 865075-33-8, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a complex piperidine and pyridine framework, has garnered attention due to its structural complexity and potential biological activity. The presence of multiple heterocyclic rings and an alcoholic functional group makes it a promising candidate for further investigation in medicinal chemistry.
The structural motif of 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol incorporates a pyridine ring at the 4-position, which is a common pharmacophore in many bioactive molecules. Pyridine derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. The piperidine ring in this compound further enhances its potential for binding to biological macromolecules, making it a valuable scaffold for drug design.
In recent years, there has been growing interest in the development of molecules that combine the properties of multiple pharmacophores to achieve enhanced therapeutic efficacy. The compound 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol exemplifies this trend by integrating both pyridine and piperidine moieties. Such hybrid structures have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation.
One of the key features of this compound is its ability to modulate neurotransmitter systems. The pyridine ring can interact with serotonin receptors, while the piperidine ring can influence dopamine pathways. This dual interaction makes it a potential candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases. Recent studies have demonstrated that similar hybrid compounds exhibit significant effects on neurotransmitter release and receptor binding, suggesting that 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol may also possess similar properties.
The aliphatic alcohol group at the end of the molecule (propan-1-ol) provides a hydrophilic moiety that can enhance solubility and bioavailability. This feature is particularly important for oral administration, where poor solubility can limit therapeutic efficacy. Additionally, the alcohol group can participate in hydrogen bonding interactions with biological targets, further increasing binding affinity.
From a synthetic perspective, 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol represents a challenging but rewarding target for organic chemists. The synthesis involves multiple steps, including functional group transformations and ring-closing reactions. Advanced techniques such as transition metal catalysis have been employed to achieve high yields and selectivity in key steps. These synthetic strategies not only contribute to the preparation of this compound but also advance the broader field of medicinal chemistry.
Recent advancements in computational chemistry have further accelerated the discovery process for molecules like 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yiopropa n -1 -ol. Molecular modeling studies have been used to predict binding modes and affinity for various biological targets. These predictions guide experimental efforts and help optimize lead compounds for preclinical testing. The integration of experimental data with computational methods provides a powerful platform for drug discovery.
In preclinical studies, 3-(1((2((Pyridine - 4 - yl ) ethyl ) piperid ine - 4 - yl ) pro pan - 1 - ol) has shown promise in several disease models. For instance, animal models of depression have demonstrated that this compound can modulate serotonin levels in the brain, leading to antidepressant-like effects. Similarly, studies in inflammation models have revealed anti-inflammatory properties attributed to its interaction with immune cell receptors.
The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology, pyridine-piperidine hybrids have been explored as kinase inhibitors due to their ability to disrupt aberrant signaling pathways in cancer cells. Additionally, their structural features make them candidates for treating infectious diseases by targeting bacterial or viral enzymes.
The development of novel drug candidates like 3((1((2((Pyridine - 4 - yl ) ethyl ) piperidine - 4 - yl ) pro pan - 1 - ol) relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Each discipline contributes unique expertise to ensure that promising compounds progress through preclinical testing and eventually reach patients in need. The rigorous evaluation process ensures that only safe and effective therapies are developed.
The future of research on compounds like 3((1((2((Pyridine - 4 - yl ) ethyl ) piperidine - 4 - yl ) pro pan - 1 - ol) looks promising with emerging technologies such as CRISPR gene editing and artificial intelligence-driven drug design platforms expanding possibilities further than ever before.. These innovations will enable more targeted therapies tailored specifically toward individual patient needs rather than one-size-fits-all approaches..
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